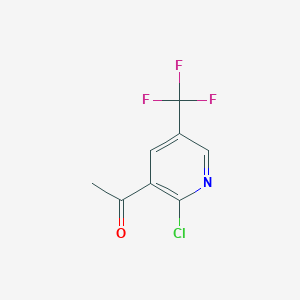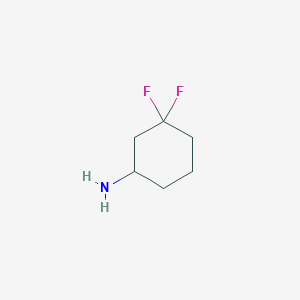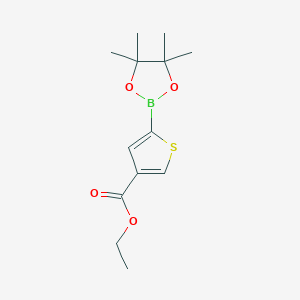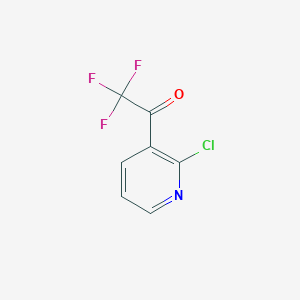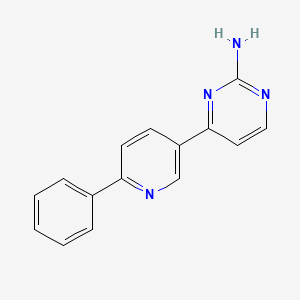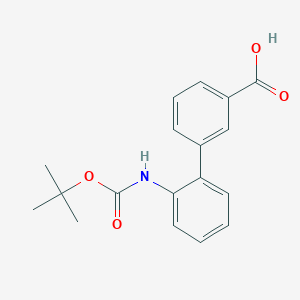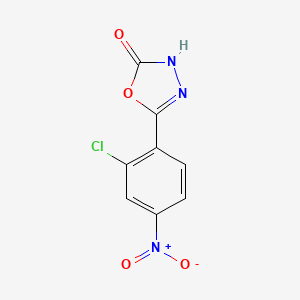
5-(2-氯-4-硝基苯基)-1,3,4-恶二唑-2(3H)-酮
描述
科学研究应用
缓蚀
- 低碳钢缓蚀:已经研究了恶二唑衍生物在控制低碳钢溶解方面的有效性。5-苄基-3-((4-硝基苯胺基)甲基)-1,3,4-恶二唑-2-(3H)-硫酮和 5-苄基-3-((2-硝基苯胺基)甲基)-1,3,4-恶二唑-2-(3H)-硫酮等衍生物在盐酸溶液中表现出显着的缓蚀效率。这些衍生物显示出高抑制效率,这已通过失重测量、电化学阻抗谱和动电位极化技术得到证实 (Kalia 等,2020).
生物活性
- 中枢神经系统抑制活性:某些取代的 1,3,4-恶二唑与多种生物活性相关,包括中枢神经系统抑制特性。5-(4-硝基苯基)-2-(4-氯苯基)-1,3,4-恶二唑等化合物作为抗抑郁、抗惊厥和抗焦虑剂显示出有希望的结果,而没有神经毒性 (Singh 等,2012).
- 抗菌潜力:5-(3-硝基苯基)-1,3,4-恶二唑-2-硫醇的 S-取代衍生物对各种革兰氏阴性菌和革兰氏阳性菌表现出显着的抗菌活性。这项研究突出了这些衍生物作为有效抗菌剂的潜力 (Aziz-ur-Rehman 等,2013).
抗菌应用
- 合成和抗菌评价:已经合成了一系列 1,3,4-恶二唑衍生物并评估了它们的抗菌作用。研究表明,这些化合物表现出显着的抗菌和抗真菌活性,其中一些对金黄色葡萄球菌和大肠杆菌特别有效 (Jafari 等,2017).
液晶性质
- 介晶材料:对带有硝基末端基团的 1,3,4-恶二唑环的新介晶同系物的研究揭示了有趣的液晶性质。硝基基团和烷氧基末端链的存在显着影响这些性质,使其在各种应用中很有用 (Abboud 等,2017).
生化分析
Biochemical Properties
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, influencing their catalytic activities. The interactions between 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one and these enzymes are primarily based on the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of action of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with target enzymes or proteins, leading to their inhibition or activation . Additionally, 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular functions. At higher doses, 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . The interactions between 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one and metabolic enzymes are essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is vital for predicting the bioavailability and efficacy of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one in biological systems.
Subcellular Localization
The subcellular localization of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . The subcellular localization is crucial for understanding the specific functions and activities of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one within cells.
属性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLGZLJYUXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)



![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)

